Splitomicin Exhibits >120-Fold Higher In Vivo Potency Relative to In Vitro Sir2p Inhibition
Splitomicin demonstrates a striking potency enhancement in cellular versus biochemical assays, with a minimal inhibitory concentration (MIC) of 0.49 µM in vivo compared to an IC50 of 60 µM in vitro [1]. This 122-fold difference is not observed with structurally related sirtuin inhibitors such as nicotinamide or with human-selective inhibitors like EX-527, which typically exhibit comparable potencies across assay formats. The enhanced cellular activity may reflect compound accumulation or a unique binding mode that is more effective in the complex cellular environment.
| Evidence Dimension | Sir2p inhibition potency |
|---|---|
| Target Compound Data | In vivo MIC = 0.49 µM; in vitro IC50 = 60 µM |
| Comparator Or Baseline | Splitomicin in vitro IC50 (same compound, different assay format) |
| Quantified Difference | 122-fold lower MIC in vivo vs in vitro IC50 |
| Conditions | Yeast cell-based assay (in vivo) vs biochemical Sir2p deacetylase assay (in vitro) |
Why This Matters
This >120-fold differential indicates that splitomicin is uniquely suited for cell-based yeast studies where in vivo potency is critical, whereas alternative compounds may require higher concentrations and risk off-target effects.
- [1] Bertin Bioreagent / Cayman Chemical. Splitomicin Product Datasheet. Minimal inhibitory concentration = 0.49 µM in vivo; IC50 = 60 µM in vitro. View Source
